molecular formula C12H17NO3 B12280707 3-Amino-4-(4-ethoxyphenyl)butyric Acid

3-Amino-4-(4-ethoxyphenyl)butyric Acid

Cat. No.: B12280707
M. Wt: 223.27 g/mol
InChI Key: WRDYBARVIOLKIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-ethoxyphenyl)butyric Acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-ethoxyphenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

3-Amino-4-(4-ethoxyphenyl)butyric Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-ethoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group and ethoxyphenyl group play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(4-ethoxyphenyl)butyric Acid is unique due to the presence of both an amino group and an ethoxyphenyl group, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-amino-4-(4-ethoxyphenyl)butanoic acid

InChI

InChI=1S/C12H17NO3/c1-2-16-11-5-3-9(4-6-11)7-10(13)8-12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H,14,15)

InChI Key

WRDYBARVIOLKIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CC(=O)O)N

Origin of Product

United States

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